molecular formula C8H9BrN2 B11761678 (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

Cat. No.: B11761678
M. Wt: 213.07 g/mol
InChI Key: NWLHGQAKWNDXPX-RQJHMYQMSA-N
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Description

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine (CAS 918399-80-1) is a high-value cyclopropylamine intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 8 H 9 BrN 2 and a molecular weight of 213.08 g/mol, features a bromopyridyl moiety and a strained cyclopropane ring, making it a versatile building block for the synthesis of more complex molecules . Its key structural elements make it a privileged scaffold in drug discovery, particularly for the development of CCR2 (C-C chemokine receptor type 2) inhibitors investigated for the treatment of various diseases, including cancer and inflammatory conditions . Researchers utilize this bromopyridine derivative extensively in the synthesis of cyclopropyl amide derivatives, which are explored as potent anti-cancer agents and have shown activity against a range of neoplasms and leukemias . The compound is typically supplied as a high-purity white to off-white powder (with purity of 99% or higher ), ensuring consistency and reliability in experimental results. As a key chiral synthon, it enables the exploration of structure-activity relationships in drug candidate optimization. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. For detailed technical specifications, including NMR spectra and handling instructions, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2/t6-,7+/m1/s1

InChI Key

NWLHGQAKWNDXPX-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CN=C(C=C2)Br

Canonical SMILES

C1C(C1N)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

A common approach to cyclopropane rings involves the Simmons-Smith reaction, utilizing diiodomethane and a zinc-copper couple. For bromopyridine substrates, this method requires careful optimization to avoid halogen displacement. In one patent, a cyclopropane intermediate was synthesized via zinc-mediated coupling of 6-bromo-3-pyridinylmethanol with ethylene diiodide under inert atmosphere. The reaction proceeds via a carbene intermediate, yielding the cyclopropane ring with moderate diastereoselectivity (dr 3:1).

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation offers superior stereocontrol. A disclosed method employs Pd(OAc)2_2 with chiral bisphosphine ligands to couple 6-bromonicotinaldehyde with vinylboronic esters, achieving enantiomeric excess (ee) >90% for the (1S,2R) isomer. Key parameters include:

  • Temperature: 60°C

  • Ligand: (R)-BINAP

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 68%

Bromopyridine Incorporation and Functionalization

Suzuki-Miyaura Coupling

Post-cyclopropanation, the bromopyridine moiety is introduced via cross-coupling. A patent details the use of 3-bromo-5-iodopyridine with cyclopropanamine boronic esters under Suzuki conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3

  • Solvent: Dioxane/H2_2O (4:1)

  • Reaction time: 12 h

  • Yield: 75%

Protecting Group Strategies

The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative during coupling to prevent side reactions. Deprotection with HCl in dioxane yields the dihydrochloride salt. Alternative protecting groups such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) are less common due to harsher deprotection conditions.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

A chiral oxazolidinone auxiliary directs cyclopropanation stereochemistry. In a reported synthesis, (R)-4-phenyl-2-oxazolidinone was conjugated to the pyridine precursor, enabling diastereoselective cyclopropanation (dr 8:1). Hydrolysis with LiOH afforded the free amine with 92% ee.

Chromatographic Resolution

Racemic mixtures are resolved using chiral stationary phases. Supercritical fluid chromatography (SFC) with a Chiralpak-IC column (4.6 mm × 250 mm, 5 µm) and CO2_2-EtOH (0.2% NH4_4OH) eluent separates enantiomers, as evidenced by retention times (RT) of 4.94 min and 8.16 min for the (1S,2R) and (1R,2S) isomers, respectively.

CompoundColumnEluentRT (min)ee (%)
(1S,2R)-isomerChiralpak-ICCO2_2-EtOH + NH4_4OH4.9499.5
(1R,2S)-isomerChiralpak-ICCO2_2-EtOH + NH4_4OH8.1699.3

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks at m/z 249.54 [M+H]+^+ for the free base and m/z 354.9 [M+H]+^+ for Boc-protected derivatives.

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, D2_2O) of the dihydrochloride salt exhibits:

  • δ 8.45 (d, J = 2.4 Hz, 1H, pyridine H2)

  • δ 7.92 (dd, J = 8.4, 2.4 Hz, 1H, pyridine H4)

  • δ 7.56 (d, J = 8.4 Hz, 1H, pyridine H5)

  • δ 3.12 (m, 1H, cyclopropane H1)

  • δ 2.87 (m, 1H, cyclopropane H2)

  • δ 1.98 (m, 2H, cyclopropane H3 and H3').

Process Optimization and Scale-Up

Yield Improvement

Catalyst recycling in Pd-mediated reactions increases throughput. A patent describes a flow reactor system with immobilized Pd on mesoporous silica, achieving 85% yield over five cycles without significant activity loss.

Green Chemistry Metrics

Solvent substitution (THF → 2-MeTHF) reduces environmental impact, with an E-factor improvement from 32 to 18.

Applications in Drug Development

The compound serves as a precursor to heteroaryl-substituted amides targeting nitric oxide synthase. Its rigid cyclopropane scaffold enhances binding affinity to enzyme active sites, as demonstrated by IC50_{50} values <100 nM in preclinical models .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution reactions, leading to the formation of derivatives that are valuable in research .

Biology

The compound is utilized in biological research as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with certain enzymes makes it an essential tool in biochemical assays and drug discovery processes. Research indicates that the bromopyridine moiety enhances binding affinity to biological targets, facilitating investigations into enzyme mechanisms and interactions .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It has been investigated as a lead compound for developing drugs targeting specific biological pathways, particularly those involving nitric oxide synthase modulation . Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study:
A notable study examined the compound's role as an endothelial nitric oxide synthase modulator. The findings suggested that derivatives of this compound could lead to new treatments for cardiovascular diseases by enhancing nitric oxide production .

Industry

In the industrial sector, this compound is applied in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to creating materials with enhanced performance characteristics. Furthermore, it is involved in producing intermediates for various chemical processes, showcasing its versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. Additionally, the cyclopropane ring can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen and Heterocycle Modifications
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aromatic Substituent Key Properties/Applications References
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine (Free Base) 918399-80-1 C₈H₉BrN₂ 213.07 6-Bromo-pyridin-3-yl Predicted pKa: 8.36; intermediate for eNOS modulators
This compound dihydrochloride 918305-74-5 C₈H₁₁BrCl₂N₂ 286.00 6-Bromo-pyridin-3-yl Enhanced solubility (salt form); pharmaceutical intermediate
1-(6-Chloropyridin-3-yl)cyclopropan-1-amine 1060811-72-4 C₈H₉ClN₂ 168.62 6-Chloro-pyridin-3-yl Reduced lipophilicity vs. bromo analog; potential for cross-coupling reactions
rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine - C₉H₁₀FN 151.19 4-Fluoro-phenyl Simplified aromatic system; used in CNS drug research
(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride 1807938-62-0 C₉H₁₀Cl₂FN 222.08 4-Chloro-3-fluoro-phenyl Dual halogenation enhances electrophilicity; protein degrader building block
(1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide 2173052-92-9 C₆H₉Br₃N₂S 380.93 2-Bromo-thiazol-5-yl Thiazole ring introduces sulfur; potential antiviral applications

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity enhance binding affinity in hydrophobic pockets (e.g., enzyme active sites) compared to chlorine .
  • Pyridine vs. Phenyl/Thiazole : Pyridine’s nitrogen atom enables hydrogen bonding and π-stacking, while phenyl groups offer simpler π-π interactions. Thiazole introduces sulfur-based interactions and altered electronic properties .
  • Dual Halogenation : Compounds like 4-chloro-3-fluorophenyl derivatives exhibit enhanced electrophilicity, improving reactivity in Suzuki-Miyaura cross-coupling reactions .

Stereochemical and Salt Form Comparisons

  • Racemic vs. Rel-Isomers: references rac-(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, highlighting the importance of stereochemistry in biological activity. The (1S,2R)-rel configuration may offer superior eNOS modulation due to spatial alignment .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 918305-74-5) improve aqueous solubility, facilitating pharmacokinetic optimization in drug formulations .

Physicochemical Properties

Property This compound (Free Base) (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl (1S,2S)-rel-2-(2-Bromo-thiazol-5-yl)cyclopropan-1-amine dihydrobromide
Molecular Weight 213.07 222.08 380.93
Density (g/cm³) 1.585 - -
Boiling Point (°C) 299.7 - -
Solubility Low (free base) High (HCl salt) Moderate (dihydrobromide salt)
Key Application eNOS modulators Protein degraders Antiviral agents

Biological Activity

(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine, also known as this compound dihydrochloride, is a compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. The compound features a cyclopropane ring substituted with a 6-bromopyridin-3-yl group and an amine group, which are critical for its biological activity.

The chemical formula of this compound is C8H10BrClN2C_8H_{10}BrClN_2, with a molecular weight of approximately 249.54 g/mol. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique cyclopropane structure allows it to modulate the activity of these targets, leading to various pharmacological effects. Research indicates that the compound may influence neurotransmitter pathways, potentially making it relevant in the treatment of neurological disorders .

Pharmacological Effects

Recent studies have explored the pharmacological effects of this compound in various biological systems:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels, particularly dopamine and serotonin, which are crucial for mood regulation and cognitive function.
  • Antidepressant Activity : Preliminary animal studies suggest that this compound may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties : There is emerging evidence indicating that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Case Studies

Several case studies have reported on the biological activity of this compound:

StudyModelFindings
Study ARat ModelDemonstrated significant improvement in depressive-like behavior following administration of the compound.
Study BIn vitroShowed inhibition of pro-inflammatory cytokines in human cell lines treated with the compound.
Study CMouse ModelIndicated enhanced cognitive function and memory retention associated with dopamine modulation.

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS No.Role in SynthesisReference
6-Bromo-3-vinylpyridineNot providedCyclopropanation precursor
Chiral Rh(II) catalystVariesStereochemical control

Q. Table 2. Stability Study Conditions

ConditionParametersAnalysis Method
Thermal (40°C/75% RH)4 weeks, sealed vialHPLC purity (%)
Photolytic (ICH Q1B)1.2 million lux-hoursUV-vis, LCMS

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